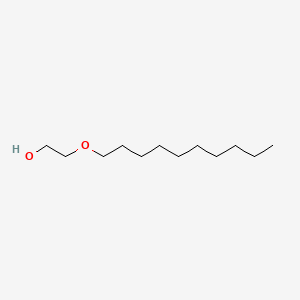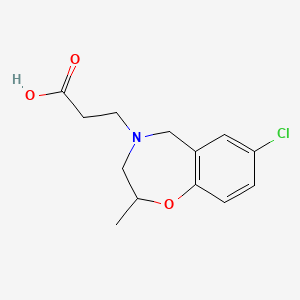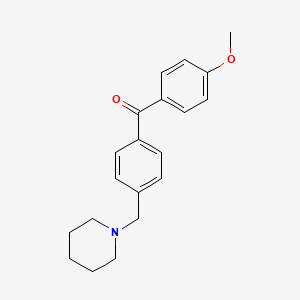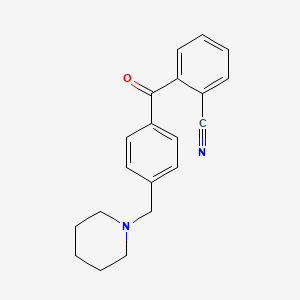
(4-((2,5-Dihidro-1H-pirrol-1-il)metil)fenil)(3,5-dimetilfenil)metanona
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further transformations . The exact synthetic route and conditions would need to be explored in detail.Molecular Structure Analysis
The X-ray crystallography study reveals that the compound adopts a specific conformation. It consists of a benzene ring and a maleimide ring, with a dihedral angle between them . This structural arrangement impacts its properties and reactivity.Chemical Reactions Analysis
The compound can participate in various reactions due to its activated double bond and imide group. It may undergo nucleophilic additions, cycloadditions, and polymerization reactions . Further studies are needed to explore its reactivity comprehensively.Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un valioso sintón para la síntesis orgánica debido a la presencia de un doble enlace altamente activo en su estructura . Puede agregar varios reactivos nucleofílicos y electrofílicos, participar en reacciones de cicloadición y también polimerizar y copolimerizar fácilmente con varios compuestos insaturados .
Preparación de polímeros resistentes al calor
Las bismaleimidas basadas en ésteres y amidas de ácidos m- o p-aminobenzoicos son de considerable interés para la preparación de polímeros resistentes al calor .
Actividad anticándida y antituberculosa
Se han descrito recientemente 1-[4-(E)-3-arilacriloil)fenil]-3,4-dibromo-1H-pirrolil-2,5-dionas, que tienen actividad anticándida y antituberculosa .
Tratamiento de cánceres de cerebro, hígado y piel
Basándose en tetrafenilporfirinas que contienen grupos maleimida, se han obtenido porfirinas que contienen carborano, que pueden utilizarse en el tratamiento de cánceres de cerebro, hígado y piel .
Alta actividad antitumoral, antiarrítmica, antihistamínica, anticolesterolémica, hipnótica y sedante
También se han sintetizado succinimidas basadas en maleimidas con alta actividad antitumoral, antiarrítmica, antihistamínica, anticolesterolémica, hipnótica y sedante .
Inhibidor de PDGFR, FGFR y VEGFR
Inhibe PDGFR, FGFR y VEGFR, que promueven la proliferación, migración y transformación de fibroblastos, y es la base para su uso en IPF .
Preparación de compuestos relevantes para la química medicinal
También se ilustra la aplicación del bloque de construcción obtenido para la preparación de compuestos relevantes para la química medicinal mediante reacciones de acoplamiento C–C .
Acoplamiento molecular y simulaciones de dinámica molecular
En el acoplamiento molecular y las simulaciones de dinámica molecular, el valor de la desviación cuadrática media (RMSD) de la pose óptima se mantiene por debajo de 1Å de la pose cristalina relacionada .
Análisis Bioquímico
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . Additionally, this compound can interact with enzyme kinase, which is crucial in intracellular signaling mechanisms . These interactions suggest that (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone may have potential therapeutic applications.
Cellular Effects
The effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Furthermore, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes . These effects highlight the compound’s potential impact on cellular health and disease.
Molecular Mechanism
At the molecular level, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of cyclooxygenase, thereby reducing the production of prostaglandins . Additionally, it can activate certain kinases, which play a role in cell signaling and regulation . These molecular interactions provide a detailed understanding of how (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone functions at the biochemical level.
Temporal Effects in Laboratory Settings
The effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . In vivo studies have also indicated that prolonged exposure to the compound can result in changes in cellular metabolism and function . These findings underscore the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone vary with different dosages in animal models. Research has shown that low doses of the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . High doses may lead to toxic or adverse effects, including liver damage and alterations in metabolic processes . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in research and therapeutic applications.
Metabolic Pathways
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and can affect metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy, making it important to study its transport and distribution in detail.
Subcellular Localization
The subcellular localization of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYFFHMMDMWCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643036 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-25-5 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



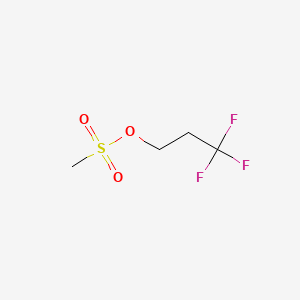



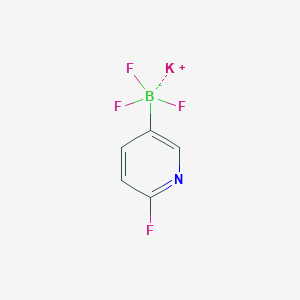
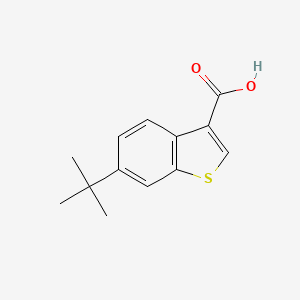

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
